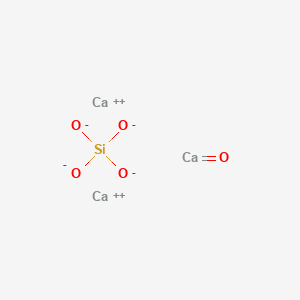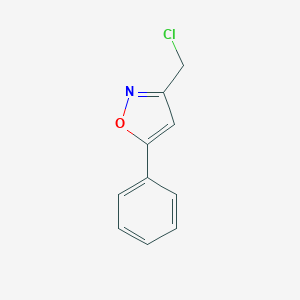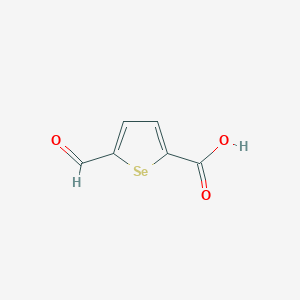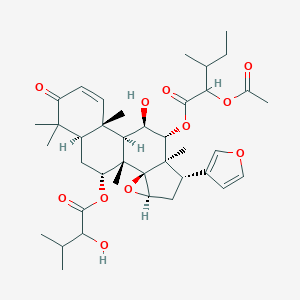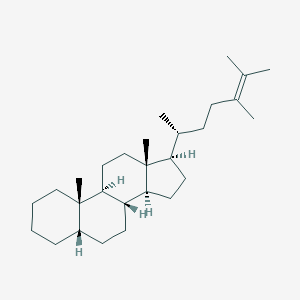![molecular formula C15H24O B076826 2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 14840-89-2](/img/structure/B76826.png)
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, commonly known as TMTD, is a bicyclic compound that has been widely used in scientific research. TMTD is a heterocyclic compound that contains both carbon and oxygen atoms in its structure. It has been found to have a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
Aplicaciones Científicas De Investigación
TMTD has been used in various scientific research applications, including in the fields of chemistry, biology, and pharmacology. In chemistry, TMTD has been used as a reagent in organic synthesis reactions. It has been found to be particularly useful in the synthesis of heterocyclic compounds. In biology, TMTD has been used to study the effects of oxidative stress on cells. It has also been found to have antibacterial and antifungal properties. In pharmacology, TMTD has been studied for its potential use as an antitumor agent.
Mecanismo De Acción
The exact mechanism of action of TMTD is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. TMTD has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, which can lead to cell damage and death. TMTD has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Additionally, TMTD has been studied for its potential use as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMTD is its wide range of applications in various fields of science. It is relatively easy to synthesize and has been used by many researchers in their experiments. However, one of the limitations of TMTD is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations. Therefore, researchers must exercise caution when using TMTD in their experiments.
Direcciones Futuras
There are many potential future directions for the study of TMTD. One area of research could focus on the development of new antibiotics based on the antibacterial and antifungal properties of TMTD. Another area of research could focus on the potential use of TMTD as an antitumor agent. Additionally, researchers could study the mechanism of action of TMTD in more detail to gain a better understanding of its biochemical and physiological effects.
Métodos De Síntesis
TMTD can be synthesized by reacting 2,6-dimethylphenol with formaldehyde and acetaldehyde in the presence of a catalyst. The reaction produces TMTD as a white crystalline solid with a melting point of 34-36°C. The synthesis method is relatively simple and has been used by many researchers to produce TMTD for their experiments.
Propiedades
Número CAS |
14840-89-2 |
|---|---|
Nombre del producto |
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(4Z,8Z)-2,6,10-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-11-6-4-8-12(2)10-14-15(16-14)13(3)9-5-7-11/h4-5,7-8,11-15H,6,9-10H2,1-3H3/b7-5-,8-4- |
Clave InChI |
QPNXWGRYYRSVET-ZQFNYFPESA-N |
SMILES isomérico |
CC/1C/C=C\C(CC2C(O2)C(C/C=C1)C)C |
SMILES |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
SMILES canónico |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
Otros números CAS |
71735-79-0 14840-89-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



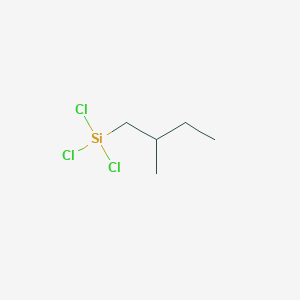

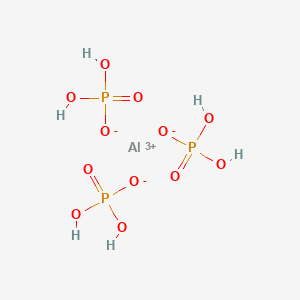
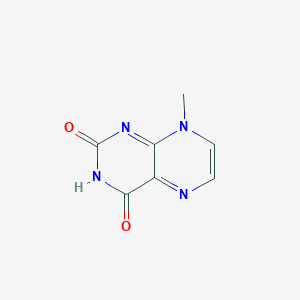
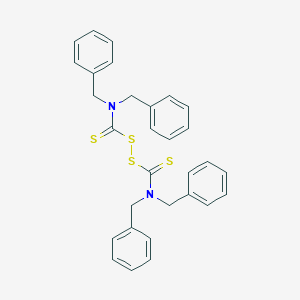
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)

